molecular formula C32H28O B15250774 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene

9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene

Cat. No.: B15250774
M. Wt: 428.6 g/mol
InChI Key: RLEYQTGHWAMEKQ-UHFFFAOYSA-N
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Description

9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene is a complex organic compound that belongs to the class of anthracene derivatives. Anthracene derivatives are known for their unique photophysical properties and have been widely studied for their applications in various fields such as organic electronics, photochemistry, and material science. The compound features a fluorenyl group substituted at the 9-position of anthracene, with a pentyloxy group attached to the fluorenyl moiety. This structural arrangement imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene typically involves multi-step organic reactions. One common approach is the bromination of anthracene to form 9-bromoanthracene, followed by a Suzuki coupling reaction with a fluorenyl boronic acid derivative. The pentyloxy group can be introduced via etherification reactions using appropriate alkyl halides and base catalysts .

Industrial Production Methods

Industrial production of such compounds often involves large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, is common in the industrial synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions

9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogenated or nitro groups .

Scientific Research Applications

9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(9-(Pentyloxy)-9H-fluoren-9-yl)anthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In biological systems, it can generate reactive oxygen species (ROS) upon light irradiation, which can induce cell damage or death, making it useful in photodynamic therapy .

Comparison with Similar Compounds

Properties

Molecular Formula

C32H28O

Molecular Weight

428.6 g/mol

IUPAC Name

9-(9-pentoxyfluoren-9-yl)anthracene

InChI

InChI=1S/C32H28O/c1-2-3-12-21-33-32(29-19-10-8-17-27(29)28-18-9-11-20-30(28)32)31-25-15-6-4-13-23(25)22-24-14-5-7-16-26(24)31/h4-11,13-20,22H,2-3,12,21H2,1H3

InChI Key

RLEYQTGHWAMEKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1(C2=CC=CC=C2C3=CC=CC=C31)C4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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